Withaphysalin E
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Overview
Description
Withaphysalin E is a naturally occurring compound belonging to the class of withanolides, which are steroidal lactones. These compounds are primarily found in plants of the Solanaceae family, particularly in the genus Physalis . This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of withaphysalin E involves the oxidation of the C-18 methyl group into a carboxylic acid, leading to the formation of an additional lactone ring by linking the C-18 carboxylic acid and the C-20 hydroxyl group . This process requires specific reaction conditions, including the use of oxidizing agents and controlled temperature settings to ensure the desired structural modifications.
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from plants of the genus Physalis. The process includes harvesting the plant material, followed by solvent extraction and chromatographic techniques to isolate and purify the compound . Advanced biotechnological methods, such as plant cell culture, are also being explored to enhance the yield and efficiency of this compound production.
Chemical Reactions Analysis
Types of Reactions
Withaphysalin E undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include modified withanolides with altered functional groups, which can exhibit different biological activities. For example, oxidation of this compound can lead to the formation of withaphysalin A, which has distinct pharmacological properties .
Scientific Research Applications
Mechanism of Action
Withaphysalin E exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune response . Additionally, this compound modulates the expression of various cytokines and enzymes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Withaphysalin E is unique among withanolides due to its specific structural features and biological activities. Similar compounds include:
Withaphysalin A: Another withanolide with anti-inflammatory properties.
Withaphysalin C: Known for its immunomodulatory effects.
Physalin B: Exhibits anticancer and immunomodulatory activities.
These compounds share a common withanolide skeleton but differ in their functional groups and biological activities, highlighting the structural diversity and therapeutic potential of withanolides .
Properties
Molecular Formula |
C28H34O7 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(1R,2R,5S,6R,9S,12S,13R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2,19-dihydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,17-diene-8,14-dione |
InChI |
InChI=1S/C28H34O7/c1-14-12-22(34-23(31)15(14)2)26(4)20-9-11-28(33)18-13-19(29)17-6-5-7-21(30)25(17,3)16(18)8-10-27(20,28)24(32)35-26/h5-7,16,18-20,22,29,33H,8-13H2,1-4H3/t16-,18+,19+,20+,22+,25+,26+,27+,28+/m0/s1 |
InChI Key |
SLWBVOUPUSEZHZ-MXRDNREFSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4C[C@H](C6=CC=CC(=O)[C@]56C)O)C(=O)O2)O)C)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC(C6=CC=CC(=O)C56C)O)C(=O)O2)O)C)C |
Origin of Product |
United States |
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